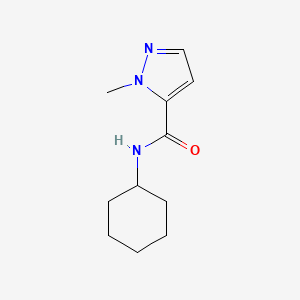![molecular formula C17H16N6O3 B4777379 N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4777379.png)
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide
Übersicht
Beschreibung
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide acts by inhibiting the activity of TBK1 and IKKε kinases, which are involved in the regulation of the immune response and inflammation. By inhibiting these kinases, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. Additionally, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. Additionally, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. However, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has also been shown to have some off-target effects, including the inhibition of other kinases such as IRAK1 and IRAK4.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water. Additionally, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide also has some limitations, including its off-target effects and potential toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, which are characterized by chronic inflammation. Additionally, further studies are needed to determine the optimal dosing and administration of N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide for cancer therapy. Finally, the development of more selective inhibitors of TBK1 and IKKε may lead to the discovery of more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including TBK1 and IKKε, which play a crucial role in the immune response and inflammation. Additionally, N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-5-oxopyrido[4,3-d]pyrimidin-6-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-15(12-1-4-18-5-2-12)21-23-6-3-14-13(16(23)25)11-19-17(20-14)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIVKQGRHRLFMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4777302.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4777309.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylene)-N'-ethylthiourea](/img/structure/B4777313.png)
![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4777321.png)

![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B4777330.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B4777351.png)
![N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4777354.png)
![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4777365.png)
![3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)
![2,2-dichloro-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4777399.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)